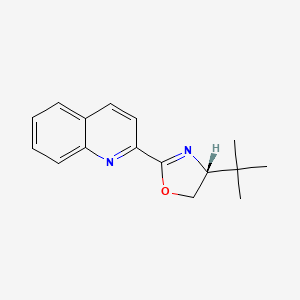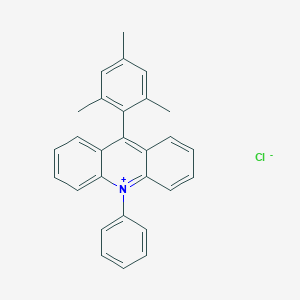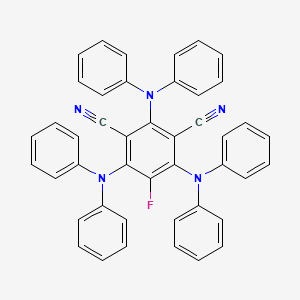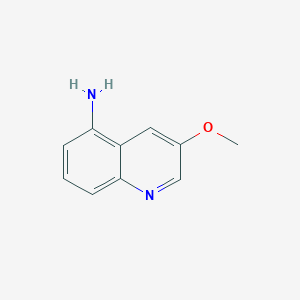
3-Methoxyquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyquinolin-5-amine: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and synthetic organic chemistry. The molecular formula of this compound is C10H10N2O , and it features a quinoline core with a methoxy group at the third position and an amine group at the fifth position. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyquinolin-5-amine can be achieved through several methods. One common approach involves the Friedländer synthesis , which typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. Another method is the Skraup synthesis , which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods: In industrial settings, the production of this compound often employs transition metal-catalyzed reactions or microwave-assisted synthesis to enhance yield and reduce reaction times. Green chemistry approaches, such as the use of ionic liquids and solvent-free conditions , are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides , tetrahydroquinoline derivatives , and various substituted quinolines .
Scientific Research Applications
3-Methoxyquinolin-5-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Methoxyquinolin-5-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to DNA or RNA: This can interfere with the replication and transcription processes.
Inhibiting enzymes: The compound may inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular functions.
Generating reactive oxygen species: This can induce oxidative stress and damage cellular components
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methoxyquinoline: Similar structure but with the methoxy group at the second position.
5-Aminoquinoline: Lacks the methoxy group but has an amine group at the fifth position.
Uniqueness: 3-Methoxyquinolin-5-amine is unique due to the presence of both a methoxy group and an amine group on the quinoline ring. This dual functionality allows for diverse chemical modifications and enhances its potential biological activities compared to its analogues .
Properties
IUPAC Name |
3-methoxyquinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-7-5-8-9(11)3-2-4-10(8)12-6-7/h2-6H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIOBKKSONRPSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2N=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![disodium;2-amino-9-[(1R,6R,8R,9R,14R,16R)-16-(6-aminopurin-9-yl)-17,18-dihydroxy-3,11-dioxido-3,11-dioxo-2,4,7,10,12,15-hexaoxa-3lambda5,11lambda5-diphosphatricyclo[12.2.1.16,9]octadecan-8-yl]-1H-purin-6-one](/img/structure/B8136195.png)
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B8136210.png)
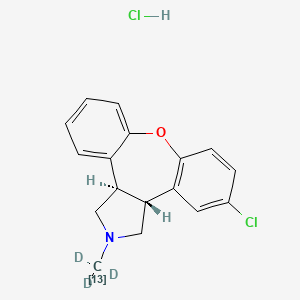
![12,12,13,13-tetradeuterio-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide](/img/structure/B8136220.png)

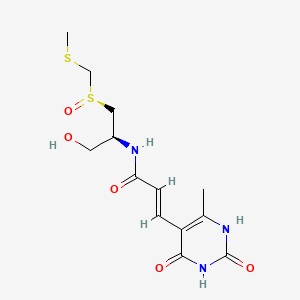
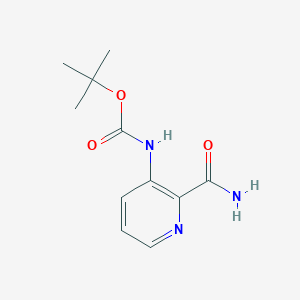
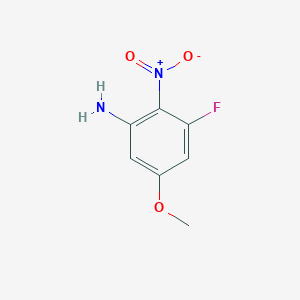
![Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8136257.png)
![8-(4-Isopropylpyridin-2-yl)-2-methylbenzofuro[2,3-b]pyridine](/img/structure/B8136260.png)

